Metabolic Stability: BCP Amide Resists Hydrolysis vs. Phenyl Amide in IDO1 Inhibitors
When the central phenyl ring of lead compound 1 (bearing a benzamide moiety) was replaced with a bicyclo[1.1.1]pentane bioisostere, the resulting compound 4-a maintained excellent cellular potency (HeLa IC₅₀ = 3.1 nM) while exhibiting 'significantly improved stability in in vitro incubations in hepatocytes' and 'good overall pharmacokinetic profile in rat including low clearance, good elimination half-life, and excellent oral bioavailability.' The phenyl analog (compound 1) had previously failed due to 'extensive amide hydrolysis of the benzamide moiety' as the predominant metabolic pathway [1]. The BCP-substituted analog also avoided the formation of an aniline-related structural alert associated with genotoxicity and bioactivation, a risk inherent to the phenyl-amide cleavage product [1].
| Evidence Dimension | Metabolic stability (amide hydrolysis liability in vitro/in vivo) |
|---|---|
| Target Compound Data | BCP analog (compound 4-a): good metabolic stability in rat hepatocytes, low in vivo clearance, good oral bioavailability; HeLa IC₅₀ = 3.1 nM |
| Comparator Or Baseline | Phenyl analog (compound 1): extensive amide hydrolysis, poor metabolic stability in vitro and in vivo rat PK |
| Quantified Difference | Qualitative transformation from 'poor metabolic stability' to 'significantly improved stability'; maintained single-digit nanomolar potency |
| Conditions | IDO1 inhibitor series; in vitro hepatocyte incubations and in vivo rat pharmacokinetic studies |
Why This Matters
The metabolic stability advantage directly translates to longer half-life and lower clearance, reducing the risk of compound attrition during lead optimization; this makes the BCP amide motif a preferable choice for building blocks intended for in vivo studies.
- [1] Solban, N., et al. ACS Med. Chem. Lett. 2020, 11, 1548–1554. View Source
